molecular formula C15H10O6 B3055921 7,3',4',5'-Tetrahydroxyflavone CAS No. 67858-31-5

7,3',4',5'-Tetrahydroxyflavone

Cat. No.: B3055921
CAS No.: 67858-31-5
M. Wt: 286.24 g/mol
InChI Key: CCCIGFPBADVTFE-UHFFFAOYSA-N
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Description

This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties . It plays a significant role in plant defense mechanisms and has been extensively studied for its potential therapeutic applications in human health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,3’,4’,5’-Tetrahydroxyflavone typically involves the use of chrysin as a starting material. The process includes halogenation of chrysin to form 6,8-dibromochrysin, followed by methanolysis promoted by a methoxide ion and copper bromide system to yield 5,7-dihydroxy-6,8-dimethoxyflavone . This intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods: Industrial production of 7,3’,4’,5’-Tetrahydroxyflavone often involves extraction from plant sources. The compound can be isolated from plants like celery and green peppers using solvent extraction methods, followed by purification processes such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7,3’,4’,5’-Tetrahydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted flavones, flavanones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7,3’,4’,5’-Tetrahydroxyflavone has a wide range of scientific research applications:

Comparison with Similar Compounds

7,3’,4’,5’-Tetrahydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which contributes to its potent biological activities. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

IUPAC Name

7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-6,16,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCIGFPBADVTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C(=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419827
Record name 7,3',4',5'-Tetrahydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67858-31-5
Record name 7,3',4',5'-Tetrahydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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